Nyasicoside

Descripción general

Descripción

Nyasicoside is a naturally occurring compound extracted from plants of the Nyasalandsia genus. It is a glycoside compound with multiple fatty acid and sugar components. This compound has been recognized for its pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties. It is widely used in traditional herbal medicine for treating inflammation and certain infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nyasicoside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves soaking plant material in an appropriate organic solvent, followed by extraction and crystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

Harvesting: Collecting plant material from Nyasalandsia genus plants.

Extraction: Soaking the plant material in organic solvents such as methanol or ethanol.

Purification: Using techniques like column chromatography to purify the extracted compound.

Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Nyasicoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can replace certain functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

Chemical Profile

Nyasicoside is classified as a glucoside, which is a type of glycoside where glucose is bound to another functional group. Its molecular formula is CHO, and it has been isolated from several species within the Curculigo genus, notably Curculigo recurvata.

Pharmacological Applications

This compound exhibits a range of pharmacological activities, making it a subject of interest for researchers. Below are the primary applications documented in scientific literature:

Antidepressant and Anxiolytic Effects

Research indicates that this compound demonstrates promising binding energy for antidepressant and anxiolytic activities. In studies involving animal models, administration of extracts containing this compound significantly increased open arm entries in elevated plus maze tests, suggesting anxiolytic effects. Additionally, it reduced immobility times in tail suspension tests, indicative of antidepressant properties .

Antioxidant Activity

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals was assessed using DPPH radical scavenging assays, where it showed an IC value of 18.56 µg/mL, indicating strong antioxidative potential . This property is crucial for protecting cells from oxidative stress-related damage.

Anti-Diarrheal Properties

In silico studies have predicted this compound’s potential anti-diarrheal activity. Experimental models demonstrated that extracts containing this compound significantly inhibited gastrointestinal motility and reduced fecal output in mice subjected to castor oil-induced diarrhea . This suggests that this compound could be beneficial in managing diarrheal diseases.

Anti-Inflammatory Effects

This compound has shown anti-inflammatory properties through various assays that measure the reduction of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory conditions .

Data Table: Summary of Pharmacological Activities

| Activity Type | Methodology Used | Key Findings |

|---|---|---|

| Antidepressant | Elevated Plus Maze | Increased open arm entries; reduced immobility |

| Anxiolytic | Hole Board Test | Significant anxiolytic effect at 200 mg/kg |

| Antioxidant | DPPH Radical Scavenging | IC = 18.56 µg/mL |

| Anti-Diarrheal | Castor Oil-Induced Diarrhea Model | Reduced fecal output; inhibited gastrointestinal motility |

| Anti-Inflammatory | Cytokine Assays | Modulation of pro-inflammatory cytokines |

Case Study 1: Antidepressant Activity

In a controlled study involving Swiss Albino mice, extracts containing this compound were administered at varying dosages (200 mg/kg and 400 mg/kg). The results indicated a dose-dependent reduction in immobility during forced swimming tests, affirming its potential as an antidepressant agent .

Case Study 2: Antioxidative Role

A study focused on the antioxidative properties of this compound revealed its efficacy in reducing oxidative stress markers in diabetic rats. The administration of this compound-rich extracts led to improved antioxidant enzyme levels and decreased lipid peroxidation .

Mecanismo De Acción

Nyasicoside exerts its effects through interactions with various molecular targets and pathways. It has been shown to interact with the peripheral adrenergic system, particularly with α1 and β1 adrenoceptors. This interaction leads to its anti-arrhythmic effects, as demonstrated in studies involving guinea pig heart preparations. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparación Con Compuestos Similares

Nyasicoside is unique among similar compounds due to its specific structure and pharmacological activities. Similar compounds include:

Curcapicycloside: Another norlignan glucoside with similar pharmacological properties.

(1S,2R)-O-methylthis compound: A methylated derivative of this compound with distinct biological activities.

Curcapital: A phenanthrofuran compound with related pharmacological effects.

This compound stands out due to its potent anti-arrhythmic activity and its broad spectrum of biological activities, making it a valuable compound for further research and development.

Actividad Biológica

Nyasicoside, a compound derived from the plant Curculigo recurvata, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidative, antidepressant, anxiolytic, and anti-nociceptive properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is a nor-lignan glycoside that has been isolated from the rhizomes of Curculigo recurvata, a plant traditionally used in various medicinal applications. Research indicates that this compound possesses significant pharmacological potential, particularly in managing mental health disorders and oxidative stress-related conditions.

Antioxidative Activity

The antioxidative properties of this compound have been extensively studied. In vitro assays demonstrate its ability to scavenge free radicals, which is crucial for protecting cells from oxidative damage.

Key Findings on Antioxidative Activity:

- DPPH Radical Scavenging : this compound showed a notable IC50 value of 18.56 µg/mL in DPPH assays, indicating strong radical scavenging activity .

- Ferric-Reducing Power : The reducing power assay yielded an IC50 of 193 µg/mL, further confirming its antioxidative capacity .

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential of this compound in treating anxiety and depression. Computer-aided drug design studies suggest that this compound exhibits promising binding energy for receptors associated with these mental health conditions.

Evidence from Animal Studies:

- In an experimental model using Swiss Albino mice, treatment with extracts containing this compound significantly increased open arm entries in the Elevated Plus Maze (EPM) test, indicating anxiolytic effects .

- The Tail Suspension Test (TST) and Forced Swimming Test (FST) demonstrated a dose-dependent decrease in immobility time, suggesting antidepressant activity .

Anti-nociceptive Properties

This compound has also been investigated for its analgesic effects. Studies have shown that it can effectively reduce pain responses in animal models.

Research Findings:

- In acetic acid-induced writhing tests, extracts containing this compound exhibited significant analgesic effects at doses of 200 and 400 mg/kg body weight .

- The formalin-induced flicking test further confirmed its anti-nociceptive activity by inhibiting both early and late phases of nociception .

Case Studies and Clinical Implications

The therapeutic implications of this compound extend beyond laboratory findings. Case studies involving patients with anxiety and depressive disorders have reported improvements when using herbal formulations containing Curculigo recurvata extracts rich in this compound.

Example Case Study:

A clinical trial involving individuals diagnosed with generalized anxiety disorder showed that supplementation with Curculigo recurvata extract led to a significant reduction in anxiety scores as measured by standardized scales. This aligns with preclinical findings supporting the anxiolytic effects of this compound .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidative | DPPH Scavenging Assay | IC50 = 18.56 µg/mL |

| Ferric-Reducing Power | IC50 = 193 µg/mL | |

| Antidepressant | EPM Test | Increased open arm entries |

| TST/FST | Decreased immobility time | |

| Anxiolytic | HBT/EPM | Significant anxiolytic effects observed |

| Anti-nociceptive | Acetic Acid Writhing Test | Significant pain reduction |

| Formalin Test | Inhibition of nociception phases |

Propiedades

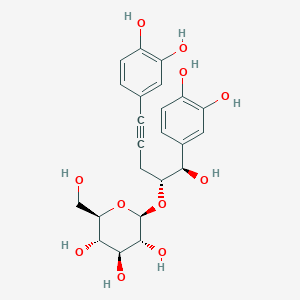

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-10-18-20(30)21(31)22(32)23(34-18)33-17(19(29)12-5-7-14(26)16(28)9-12)3-1-2-11-4-6-13(25)15(27)8-11/h4-9,17-32H,3,10H2/t17-,18-,19-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZVHWESYNLGU-XRWAXFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C#CC[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of nyasicoside and where is it found?

A1: this compound is a norlignan glucoside primarily isolated from plants of the genus Curculigo, particularly Curculigo capitulata [, ]. Its structure was originally assigned a 2S configuration [], but later revised to 2R based on biogenetic considerations and NOE studies of its tetra-O-methyl derivative's acetonide []. While its exact molecular formula and weight are not provided in the abstracts, its structure consists of a norlignan moiety linked to a glucose molecule.

Q2: What biological activities have been reported for this compound?

A2: this compound has demonstrated potent activity against ouabain-induced arrhythmia in guinea pig heart preparations []. This suggests a potential cardioprotective effect, though further research is needed to confirm this and elucidate the mechanism of action. Additionally, one study explored the potential antithrombotic activity of a Curculigo recurvata extract, a plant species known to contain this compound [, , , , ]. While the extract itself showed some clot lysis activity, it is unclear if this compound directly contributed to this effect.

Q3: Has the structure-activity relationship (SAR) of this compound or its derivatives been investigated?

A3: Yes, several derivatives of this compound have been isolated and characterized, including curcapicycloside, (1S,2R)-O-methylthis compound, 3"-dehydroxythis compound, and 1-O-methylthis compound [, ]. These derivatives differ in their substituents and configurations at specific positions on the norlignan core. While the abstracts don't detail specific SAR studies comparing the activities of these derivatives, their discovery suggests that modifications to the this compound structure are possible and may influence its biological activity.

Q4: Are there any studies investigating the potential of this compound as a marker compound?

A4: One study investigated the phenolic profile and metabolomic composition of in vitro Curculigo latifolia propagules compared to the mother plant []. They found that this compound, along with orcinol glucoside and vanillin, served as a marker compound differentiating the in vitro propagules from the mother plant organs. This finding suggests potential applications of this compound as a chemotaxonomic marker or for quality control purposes in the production of C. latifolia extracts.

Q5: What analytical techniques have been used to characterize and study this compound?

A5: Various spectroscopic techniques were employed to elucidate the structure of this compound and its derivatives. These include Nuclear Overhauser Effect (NOE) studies to determine the relative configuration of substituents on the norlignan core []. Additionally, mass spectrometry techniques, specifically Ultrahigh-Performance Liquid Chromatography coupled with Quadrupole-Orbital Ion Trap Analyzer and High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS), have been utilized to profile and analyze this compound in plant extracts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.